2-Chlorophenoxyacetic acid
Overview
Description
2-Chlorophenoxyacetic acid is a white to pale pink crystalline powder . It has been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives .
Synthesis Analysis
This compound has been used in the synthesis of nanocomposite 2-methyl-4-chlorophenoxyacetic acid . It has also been involved in the creation of Mg (II) coordination compounds .Molecular Structure Analysis
The molecular formula of this compound is C8H7ClO3 . The structure of the compound can be analyzed using various techniques such as FTIR spectra and chromatographic analyses .Chemical Reactions Analysis
The chemical reactions involving this compound are complex. For instance, it has been found that the photoreduction of 2,4-D was more effective at lower initial pH than that in basic conditions . Also, the analysis of phenoxyacetic acids was performed using [ (2)H (3)]-labeled MCPA and 2,4-D as internal standards .Physical and Chemical Properties Analysis
This compound appears as white to pale pink crystals or powder . Its molecular weight is 186.60 g/mol .Scientific Research Applications
Toxicology and Environmental Impact : 2,4-D is a widely used herbicide with potential toxicity and mutagenicity. Its impact on natural environments and the significance of occupational risks, neurotoxicity, and resistance in non-target species, particularly aquatic ones, are areas of active research (Zuanazzi et al., 2020).
Removal from Polluted Water Sources : Various methods have been explored for the efficient removal of 2,4-D from contaminated water, highlighting the need for more effective techniques (EvyAliceAbigail et al., 2017).
Phytoremediation Enhancement : Bacterial endophytes have been used to enhance the phytoremediation of 2,4-D-contaminated substrates, reducing toxic herbicide residues in plants (Germaine et al., 2006).
Oxidative Stress and Metabolic Perturbations : Sublethal levels of 2,4-D induce oxidative stress in Escherichia coli, with significant effects on cell morphology and vital metabolic pathways (Bhat et al., 2015).
Herbicide Mode of Action : Understanding the molecular action mode of 2,4-D as an herbicide, particularly its effect on dicots through mimicking natural auxin, has been a significant area of study (Song, 2014).
Influence on Heavy Metal Uptake : Research has shown that 2,4-D influences the uptake and translocation of heavy metals in wheat, impacting environmental and agricultural practices (Skiba et al., 2017).
Carcinogenic Potential : Epidemiological studies have examined the potential carcinogenic outcomes of 2,4-D exposure, though the evidence remains inconclusive (Stackelberg, 2013).
Photocatalytic Degradation : The degradation of 2,4-D through photocatalysis, particularly using lanthanide oxide-doped TiO2, has been investigated as a method for pollution remediation (Ranjit et al., 2001).
Genotoxic Effects : Studies have explored the genotoxic effects of 2,4-D on various organisms, including maize, to understand its impact on genetic stability (Aksakal et al., 2013).
Enhanced Degradation Methods : Research into enhancing the degradation and dechlorination of 2,4-D in aquatic environments has been conducted, with techniques like pre-magnetization Fe-C activated persulfate showing promising results (Li et al., 2018).
Determination in Soil : Methods for the determination of 2,4-D and its major transformation products in soil samples have been developed, essential for monitoring environmental contamination (de Amarante et al., 2003).
Effects on Polyamine Biosynthesis : The toxicity of 2,4-D on animal cells, particularly its effects on polyamine biosynthesis, has been a subject of study, offering insights into its broader toxicological effects (Rivarola & Balegno, 1991).
Photocatalytic Degradation with Nanocrystalline Catalysts : The use of nanocrystalline cryptomelane composite catalysts for the photocatalytic degradation of 2,4-D has been investigated, showing potential for wastewater remediation (Lemus et al., 2008).
Molecular Mechanisms of Toxicity : Molecular mechanisms underlying the toxicity of 2,4-D, including its peroxidative capacity, free radical formation, induction of apoptosis, and genotoxic activity, have been extensively researched (Bukowska, 2006).
Biotransformation in Human Liver : Studies on the biotransformation of 2,4-D by cytochrome P450 3A4 in the human liver have provided insights into its metabolic pathways and potential health impacts (Mehmood et al., 1996).
Liver Effects in Chicken Embryos : The effects of 2,4-D on liver catalase in chicken embryos have been studied, contributing to understanding its toxicological impact in environmental monitoring (Santagostino et al., 1988).
Interaction with Ribosomes and Polyamines : Research on Azospirillum brasilense has shown that 2,4-D alters polyamine metabolism and affects protein synthesis at the ribosomal level (Fabra et al., 1993).
Risk of Non-Hodgkin Lymphoma : A meta-analysis accounting for exposure levels to 2,4-D has provided evidence for an association between 2,4-D exposure and non-Hodgkin lymphoma, particularly in high-exposure groups (Smith et al., 2017).
Mechanism of Action
Target of Action
The primary target of 2-Chlorophenoxyacetic acid, also known as MCPA, is the growth hormones in plants, specifically auxins . Auxins play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle and are essential for plant body development .
Biochemical Pathways
MCPA affects the biochemical pathways associated with auxin activity. By mimicking the natural auxin indole-3-acetic acid (IAA), MCPA disrupts normal plant growth and development . The exact biochemical pathways affected by MCPA are still under investigation.
Pharmacokinetics
It is known that mcpa is mainly eliminated unchanged by urinary excretion .
Result of Action
The result of MCPA action is the death of the plant due to uncontrolled and unsustainable growth . This makes MCPA an effective herbicide for controlling broad-leaf weeds in pasture and cereal crops .
Action Environment
The efficacy and stability of MCPA can be influenced by various environmental factors. For instance, MCPA is a highly mobile herbicide that can be detected in global potable water sources . Its extensive use may promote contamination of soil, surface, and groundwater, leading to increased inhibition of plant development and soil toxicity . Therefore, understanding the environmental factors influencing MCPA’s action is crucial for its safe and effective use.
Safety and Hazards
Future Directions
The future directions of 2-Chlorophenoxyacetic acid research could involve the development of controlled release formulations of pesticides that can reduce the volatilization and leaching risks simultaneously . Another potential mitigation strategy is the sorption on biochar to limit harm to unidentified targets .
Biochemical Analysis
Cellular Effects
It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid, can cause uncoordinated cell growth and damage to conducting vessels and roots . It is plausible that 2-Chlorophenoxyacetic acid may have similar effects on cells.
Molecular Mechanism
It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid, exert their effects by disrupting the endogenous hormone system, particularly in the meristem . It is possible that this compound may have a similar mechanism of action.
Temporal Effects in Laboratory Settings
It is known that similar compounds, such as 2-methyl-4-chlorophenoxyacetic acid, can be adsorbed very quickly, with most of the compound being adsorbed within the first 3 minutes .
Dosage Effects in Animal Models
It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid, can cause serious liver and kidney damage in animals and humans at high concentrations .
Metabolic Pathways
It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid, can be degraded by various bacteria .
Transport and Distribution
It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid, are highly mobile and can be discharged from agricultural fields to ground and surface water .
Subcellular Localization
It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid, can disrupt the endogenous hormone system, particularly in the meristem , suggesting that these compounds may localize to the meristem.
Properties
IUPAC Name |
2-(2-chlorophenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQYFNRLWBWCST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210324 | |
Record name | 2-Chlorophenoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] White powder; [MSDSonline] | |
Record name | 2-Chlorophenoxyacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3453 | |
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Solubility |
In water, 1,280 mg/L at 25 °C | |
Record name | 2-CHLOROPHENOXYACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3942 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000318 [mmHg] | |
Record name | 2-Chlorophenoxyacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3453 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Impurities |
REAGENT GRADE O-CHLOROPHENOXYACETIC ACID CONTAINED 1.0% OF 2,4-D AS IMPURITY AS WELL AS TRACES OF 2,4-DICHLOROPHENOLS. IT WAS SUGGESTED THAT THE BIOLOGICAL ACTIVITIES MAY HAVE BEEN A RESULT OF THE IMPURITIES PRESENT IN THE ACID. | |
Record name | 2-CHLOROPHENOXYACETIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3942 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles from water or alc | |
CAS No. |
614-61-9, 27193-83-5 | |
Record name | o-Chlorophenoxyacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Chlorophenoxyacetic acid | |
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Record name | Acetic acid, (chlorophenoxy)- | |
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Record name | (2-Chlorophenoxy)acetic acid | |
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Record name | 2-Chlorophenoxyacetic acid | |
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Record name | (2-chlorophenoxy)acetic acid | |
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Record name | 2-CHLOROPHENOXYACETIC ACID | |
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Record name | 2-CHLOROPHENOXYACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3942 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
148.5 °C | |
Record name | 2-CHLOROPHENOXYACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3942 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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